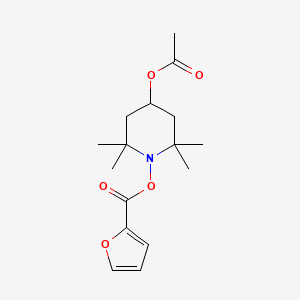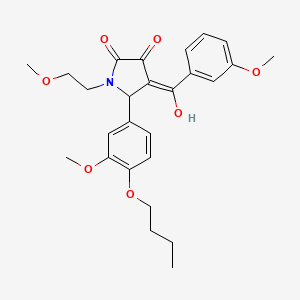![molecular formula C22H20N2O8 B5290471 N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glutamic acid](/img/structure/B5290471.png)
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glutamic acid, commonly known as BDPG, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. BDPG is a glutamate analogue that has been shown to modulate the activity of glutamate receptors, which are involved in a variety of physiological processes, including learning and memory. In
作用机制
BDPG acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate. This leads to a decrease in the activity of the receptor, which can have downstream effects on synaptic plasticity and learning and memory processes. BDPG has also been shown to have modulatory effects on other glutamate receptors, including the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor.
Biochemical and Physiological Effects
BDPG has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity and learning and memory processes. BDPG has also been shown to have neuroprotective effects, protecting neurons from excitotoxicity and oxidative stress. In addition, BDPG has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using BDPG in lab experiments is its selectivity for the NMDA receptor, which allows for the study of specific receptor subtypes. BDPG is also highly soluble in water, making it easy to administer in experiments. However, one limitation of using BDPG is its short half-life, which can make it difficult to study long-term effects.
未来方向
For BDPG research include the development of new drugs for neurological disorders, the study of the role of glutamate receptors in psychiatric disorders, and the development of new techniques for the delivery of BDPG.
合成方法
BDPG can be synthesized using a multi-step process that involves the condensation of 3-(1,3-benzodioxol-5-yl)acrylic acid with benzoyl chloride to form the benzoyl derivative. This intermediate is then reacted with glutamic acid to form BDPG. The synthesis method has been optimized to produce high yields of pure BDPG, making it a viable compound for research purposes.
科学研究应用
BDPG has been used in a variety of scientific research applications, including studies on the role of glutamate receptors in learning and memory, as well as the development of new drugs for neurological disorders. BDPG has been shown to selectively modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. BDPG has also been used to study the role of glutamate receptors in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O8/c25-19(26)9-7-15(22(29)30)23-21(28)16(24-20(27)14-4-2-1-3-5-14)10-13-6-8-17-18(11-13)32-12-31-17/h1-6,8,10-11,15H,7,9,12H2,(H,23,28)(H,24,27)(H,25,26)(H,29,30)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQNQDSTLBSBS-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NC(CCC(=O)O)C(=O)O)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5290391.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5290392.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5290397.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5290411.png)
![N-(2-chlorophenyl)-N'-[2-(4-ethylmorpholin-2-yl)ethyl]urea](/img/structure/B5290412.png)
![(3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide](/img/structure/B5290413.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide](/img/structure/B5290418.png)
![[2-(2-tert-butyl-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5290425.png)
![4-chloro-N-(2-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5290437.png)
![3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5290442.png)


![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5290479.png)

